molecular formula C9H10ClNOS B14065023 1-(3-Amino-4-mercaptophenyl)-1-chloropropan-2-one

1-(3-Amino-4-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14065023
M. Wt: 215.70 g/mol
InChI Key: BNKGIUSHLKBCAA-UHFFFAOYSA-N
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Description

1-(3-Amino-4-mercaptophenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H10ClNOS It is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-mercaptophenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-4-mercaptophenyl derivatives with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(3-Amino-4-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The amino and mercapto groups can form covalent bonds with biological macromolecules, potentially altering their function. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent adducts with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-mercaptophenyl)ethan-1-one
  • 1-(3-Amino-4-mercaptophenyl)propan-1-one
  • 1-(3-Amino-4-mercaptophenyl)-1-bromopropan-2-one

Uniqueness

1-(3-Amino-4-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity compared to its analogs. This compound’s combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(3-amino-4-sulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,11H2,1H3

InChI Key

BNKGIUSHLKBCAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)S)N)Cl

Origin of Product

United States

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